Butyltris[(propan-2-yl)oxy]stannane
Description
Butyltris[(propan-2-yl)oxy]stannane is an organotin compound with a butyl group bonded to a central tin atom, which is further coordinated by three isopropoxy [(propan-2-yl)oxy] groups. This structure confers unique reactivity and stability, making it relevant in catalytic and material science applications.
Properties
CAS No. |
40542-28-7 |
|---|---|
Molecular Formula |
C13H30O3Sn |
Molecular Weight |
353.09 g/mol |
IUPAC Name |
butyl-tri(propan-2-yloxy)stannane |
InChI |
InChI=1S/C4H9.3C3H7O.Sn/c1-3-4-2;3*1-3(2)4;/h1,3-4H2,2H3;3*3H,1-2H3;/q;3*-1;+3 |
InChI Key |
VEGRTTZOXYUSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyltris[(propan-2-yl)oxy]stannane can be synthesized through the reaction of butyltrichlorotin with sodium isopropoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as isopropanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyltris[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The isopropoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Scientific Research Applications
Butyltris[(propan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of butyltris[(propan-2-yl)oxy]stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating reactions such as catalysis and bond formation. The pathways involved include coordination chemistry and organometallic mechanisms .
Comparison with Similar Compounds
Structural and Functional Differences
Butyltrichlorostannane (CAS 1118-46-3)
- Structure : Central tin atom bonded to a butyl group and three chlorine atoms.
- Synthesis : Typically prepared via alkylation of tin tetrachloride (SnCl₄) with butylating agents.
- Reactivity : High electrophilicity due to electron-withdrawing chloride groups, enabling facile substitution reactions.
- Applications: Used as a precursor in organometallic synthesis and cross-coupling reactions.
- Stability : Hydrolytically sensitive; reacts vigorously with water or alcohols .
Butyltin Tris(2-ethylhexanoate) (CAS referenced in FASCAT4102)
- Structure: Tin atom bonded to a butyl group and three 2-ethylhexanoate (carboxylate ester) groups.
- Synthesis : Likely formed via esterification of tin hydroxides or transesterification reactions.
- Reactivity : Moderate electrophilicity; carboxylate groups stabilize the tin center, reducing reactivity.
- Applications : Industrial catalyst (e.g., FASCAT4102) for polyurethane foams and esterification processes.
- Stability : High thermal and hydrolytic stability due to bulky, hydrophobic ester groups .
Butyltris[(propan-2-yl)oxy]stannane
- Structure : Tin atom with a butyl group and three isopropoxy ligands.
- Predicted Synthesis : Likely synthesized via alkoxylation of tin chloride or transmetalation reactions.
- Reactivity : Intermediate between chloride and carboxylate analogs. Isopropoxy groups offer steric hindrance, slowing hydrolysis but allowing controlled nucleophilic substitution.
- Applications: Potential use as a catalyst in esterification or polymerization, leveraging tunable reactivity.
Comparative Data Table
| Property | Butyltrichlorostannane | Butyltin Tris(2-ethylhexanoate) | This compound (Predicted) |
|---|---|---|---|
| Substituents | 3 Chloride groups | 3 2-ethylhexanoate groups | 3 Isopropoxy groups |
| Electrophilicity | High | Low | Moderate |
| Hydrolytic Stability | Low (reacts with water) | High | Moderate (slower hydrolysis than chloride) |
| Thermal Stability | Moderate | High (stable up to 200°C) | Moderate to High |
| Toxicity | High (corrosive, toxic) | Lower (industrial use approved) | Likely moderate |
| Applications | Synthesis precursor | Polymer catalyst | Potential catalyst/stabilizer |
Key Research Findings
Reactivity Trends: Chloride substituents (butyltrichlorostannane) enhance electrophilicity but reduce stability, limiting industrial use . Carboxylate groups (butyltin tris(2-ethylhexanoate)) improve compatibility with organic matrices, enabling catalytic applications in polymers . Isopropoxy groups in the target compound may balance reactivity and stability, making it suitable for controlled reactions.
Industrial Relevance :
- Butyltin carboxylates dominate in polymer catalysis due to their robustness, while chloride analogs are niche precursors .
- The target compound’s isopropoxy ligands could offer advantages in specialty coatings or adhesives requiring moderate curing rates.
Environmental and Safety Considerations :
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